イッテルビウム(III)トリフルオロメタンスルホネート水和物

概要

説明

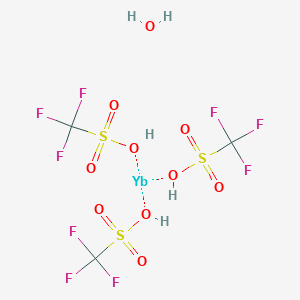

trifluoromethanesulfonic acid;ytterbium;hydrate is a chemical compound with the formula (CF₃SO₃)₃Yb·xH₂O. It is a water-tolerant Lewis acid catalyst that has been widely used in various organic synthesis reactions. The compound is known for its high catalytic efficiency and stability in aqueous environments .

科学的研究の応用

Ytterbium(III) trifluoromethanesulfonate hydrate has a wide range of scientific research applications, including:

作用機序

Target of Action

Ytterbium(III) trifluoromethanesulfonate hydrate, also known as Yb(OTf)3, is primarily used as a Lewis acid catalyst in various chemical reactions . Its primary targets are the reactant molecules in these reactions.

Mode of Action

As a Lewis acid catalyst, Yb(OTf)3 facilitates chemical reactions by accepting an electron pair from a Lewis base, typically a reactant molecule . This interaction with its targets can lead to changes in the reactant molecules, enabling the reaction to proceed more efficiently .

Biochemical Pathways

Yb(OTf)3 has been used in one-pot syntheses of β-lactams, and in stereocontrolled radical and nucleophilic addition reactions . It catalyzes the synthesis of deoxypenostatin A in a novel, stereoselective, intramolecular Diels-Alder reaction . These reactions involve complex biochemical pathways, and the role of Yb(OTf)3 is to facilitate key steps in these pathways.

Result of Action

The molecular and cellular effects of Yb(OTf)3’s action are primarily seen in the successful completion of the chemical reactions it catalyzes. By facilitating these reactions, Yb(OTf)3 helps produce the desired reaction products more efficiently .

準備方法

Synthetic Routes and Reaction Conditions

Ytterbium(III) trifluoromethanesulfonate hydrate can be synthesized through the reaction of ytterbium oxide (Yb₂O₃) with trifluoromethanesulfonic acid (CF₃SO₃H) in the presence of water. The reaction typically occurs under mild conditions, and the resulting product is purified through crystallization .

Industrial Production Methods

Industrial production of ytterbium(III) trifluoromethanesulfonate hydrate involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then dried and packaged for commercial use .

化学反応の分析

Types of Reactions

Ytterbium(III) trifluoromethanesulfonate hydrate is involved in various types of chemical reactions, including:

Oxidation: It can act as a catalyst in oxidation reactions.

Reduction: It is used in reduction reactions, particularly in the presence of reducing agents.

Substitution: The compound is effective in facilitating substitution reactions, especially in organic synthesis.

Common Reagents and Conditions

Common reagents used with ytterbium(III) trifluoromethanesulfonate hydrate include silylated chinchona alkaloids, acid chlorides, and aryl imines. The reactions typically occur under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving ytterbium(III) trifluoromethanesulfonate hydrate include β-lactams, deoxypenostatin A, and various heterocycles. These products are often synthesized through one-pot reactions, stereocontrolled radical additions, and nucleophilic addition reactions .

類似化合物との比較

Similar Compounds

Similar compounds to ytterbium(III) trifluoromethanesulfonate hydrate include:

- Lanthanum(III) trifluoromethanesulfonate

- Scandium(III) triflate

- Erbium(III) trifluoromethanesulfonate

- Zinc trifluoromethanesulfonate

- Indium(III) trifluoromethanesulfonate

Uniqueness

Ytterbium(III) trifluoromethanesulfonate hydrate is unique due to its high catalytic efficiency and stability in aqueous environments. Unlike some other Lewis acid catalysts, it maintains its activity in the presence of water, making it suitable for a wide range of synthetic applications .

生物活性

Trifluoromethanesulfonic acid;ytterbium;hydrate, more formally known as Ytterbium(III) trifluoromethanesulfonate hydrate (Yb(OTf)₃·xH₂O), is a compound that has garnered attention in various fields of chemistry and biology due to its unique catalytic properties. This article aims to provide an in-depth analysis of its biological activity, including its mechanism of action, applications in organic synthesis, and potential implications in medicinal chemistry.

Ytterbium(III) trifluoromethanesulfonate hydrate is characterized by the formula (CF₃SO₃)₃Yb·xH₂O. It is a water-soluble Lewis acid that plays a crucial role as a catalyst in numerous chemical reactions. The compound exhibits high stability and catalytic efficiency, particularly in aqueous environments, making it suitable for various organic synthesis applications .

Catalytic Role

As a Lewis acid, Yb(OTf)₃ facilitates chemical reactions by accepting electron pairs from Lewis bases. This property allows it to catalyze several types of reactions, including:

- Oxidation : Acts as a catalyst in oxidation reactions.

- Reduction : Facilitates reduction processes, especially in the presence of reducing agents.

- Substitution : Effective in promoting substitution reactions, particularly in organic synthesis .

Biochemical Pathways

Yb(OTf)₃ has been employed in one-pot syntheses of complex molecules such as β-lactams and deoxypenostatin A. These processes often involve stereocontrolled radical additions and nucleophilic substitutions, showcasing the compound's versatility in generating biologically relevant structures .

Medicinal Chemistry

The compound's role extends beyond mere catalysis; it is also pivotal in the synthesis of biologically active molecules. For instance, Yb(OTf)₃ has been utilized in the development of pharmaceuticals through the synthesis of compounds with potential anticancer activity. Its ability to enhance diastereoselectivity in asymmetric synthesis makes it valuable for creating chiral drugs that exhibit improved efficacy and reduced side effects .

Case Studies

- Synthesis of Anticancer Agents : Research indicates that Yb(OTf)₃ catalyzes reactions leading to the formation of piperidine derivatives with notable cytotoxicity against various cancer cell lines. These derivatives were synthesized using three-component 1,3-dipolar cycloaddition reactions, demonstrating enhanced apoptosis induction compared to standard treatments like bleomycin .

- Development of β-Lactams : The compound has been instrumental in synthesizing β-lactams through asymmetric methodologies that yield compounds with significant biological activity against bacterial infections. The efficiency of Yb(OTf)₃ in these reactions highlights its importance as a catalyst in pharmaceutical chemistry .

Data Table: Summary of Biological Activity

特性

IUPAC Name |

trifluoromethanesulfonic acid;ytterbium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.H2O.Yb/c3*2-1(3,4)8(5,6)7;;/h3*(H,5,6,7);1H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQKYOUQBOFVEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.O.[Yb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F9O10S3Yb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252976-51-5 | |

| Record name | Ytterbium(III) trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you elaborate on the electrochemical properties and applications of Ytterbium(III) trifluoromethanesulfonate hydrate?

A1: Research indicates that Ytterbium(III) trifluoromethanesulfonate hydrate exhibits potential in electrochemistry. A study demonstrated its utility in constructing a layered film on a gold electrode using 4-aminothiophenol (P-ATP) []. This P-ATP/Yb(OTf)3 modified electrode displayed "superb activity" towards hydroquinone (HQ) oxidation with enhanced stability and reproducibility, attributed to the covalent and coordination reactions facilitated by the Ytterbium compound []. This suggests promising applications in electrochemical sensing and catalysis.

Q2: What are the advantages of using Ytterbium(III) trifluoromethanesulfonate hydrate in organic synthesis?

A2: Ytterbium(III) trifluoromethanesulfonate hydrate serves as a potent Lewis acid catalyst in organic reactions []. Notably, organoytterbium reagents, generated by reacting Ytterbium(III) trifluoromethanesulfonate hydrate with organolithiums or organomagnesiums, demonstrate enhanced diastereoselectivity in carbonyl additions to chiral ketones and aldehydes []. This property is particularly valuable in asymmetric synthesis, where controlling stereochemistry is crucial for obtaining desired product isomers.

Q3: How does the hydration state of Ytterbium(III) trifluoromethanesulfonate affect its reactivity?

A3: While the provided abstracts don't directly address the impact of hydration state on reactivity, it's important to note that Ytterbium(III) trifluoromethanesulfonate hydrate readily absorbs moisture []. This hydration can influence its solubility and Lewis acidity, potentially affecting its catalytic activity and selectivity. Researchers should carefully consider the hydration state and storage conditions of the compound to ensure consistent and reproducible results in their experiments.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。